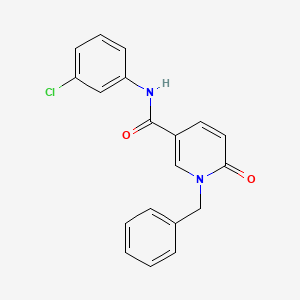

1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone-based carboxamide derivative. Its synthesis typically involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with an aniline derivative, such as 3-chloroaniline, under mild reaction conditions (e.g., 0°C) to optimize yield and purity . This compound shares structural motifs with protease inhibitors, particularly those targeting Trypanosoma cruzi proteasomes, where the benzyl and 3-chlorophenyl groups contribute to binding affinity and selectivity .

Properties

IUPAC Name |

1-benzyl-N-(3-chlorophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-16-7-4-8-17(11-16)21-19(24)15-9-10-18(23)22(13-15)12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVDESYLNWDAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with a dihydropyridine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic ring or the dihydropyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under conditions that may include catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit activities such as:

- Anti-inflammatory : Studies have shown that derivatives of dihydropyridines, including this compound, can inhibit inflammatory pathways. For instance, compounds with similar structures have been evaluated for their ability to reduce edema in animal models, demonstrating significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .

- Antimicrobial : The compound's structure suggests potential antibacterial properties. Dihydropyridine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .

- Antihypertensive : The dihydropyridine core is known for its antihypertensive properties. Similar compounds have been synthesized and tested for their ability to lower blood pressure in animal models, with some exhibiting efficacy comparable to established antihypertensive agents like nifedipine .

Mechanisms of Action

The biological activity of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects in conditions such as hypertension and inflammation .

- Receptor Binding : It is hypothesized that the compound can bind to specific receptors, altering their activity and contributing to its pharmacological effects. This mechanism is crucial for understanding its potential as a drug candidate.

Industrial Applications

Material Science

Beyond medicinal applications, this compound can be utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes.

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Observations |

|---|---|---|

| Anti-inflammatory | Kumar et al., 2004 | Significant reduction in edema compared to control |

| Antimicrobial | Foroughifar et al., 2018 | Effective against Escherichia coli and Bacillus subtilis |

| Antihypertensive | Alam et al., 2010 | Five compounds showed potent blood pressure reduction |

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:

Structural and Functional Insights

- Substituent Position Sensitivity : Replacing the 3-chlorophenyl group with a 2-chlorophenyl (as in ) reduces steric hindrance but may diminish target binding, as seen in proteasome inhibitors where meta-substitution optimizes interactions .

- Dual Substituents : Compounds like demonstrate how combining 3-Cl and 4-methoxyphenyl groups balances solubility and binding, though methoxy groups may introduce metabolic instability .

Biological Activity

1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is a common scaffold in many biologically active molecules. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1004256-10-3

This structure allows for various modifications that can influence its biological activity.

Synthesis

The synthesis of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of 3-chlorobenzylamine with a dihydropyridine derivative under controlled conditions. Common methods include:

- Reaction Conditions : Moderate temperatures in inert atmospheres to prevent side reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to biological effects.

Pharmacological Properties

Research indicates that 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits several pharmacological properties:

- Antitumor Activity : Studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines.

- Antimicrobial Effects : The compound has been evaluated for its ability to inhibit bacterial growth, showing promise as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Notable findings include:

Comparative Analysis with Similar Compounds

The biological activity of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Similar dihydropyridine core | Antitumor and antimicrobial |

| 1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Similar core with different substituents | Moderate enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.